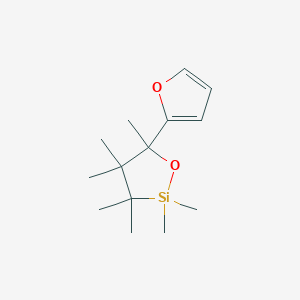
5-(Furan-2-yl)-2,2,3,3,4,4,5-heptamethyl-1,2-oxasilolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Furan-2-yl)-2,2,3,3,4,4,5-heptamethyl-1,2-oxasilolane: is a unique organosilicon compound characterized by the presence of a furan ring and a highly substituted oxasilolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Furan-2-yl)-2,2,3,3,4,4,5-heptamethyl-1,2-oxasilolane typically involves the reaction of furan derivatives with silicon-containing reagents under controlled conditions. One common method is the hydrosilylation of furan derivatives with heptamethylcyclotetrasiloxane in the presence of a platinum catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The furan ring in 5-(Furan-2-yl)-2,2,3,3,4,4,5-heptamethyl-1,2-oxasilolane can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the furan ring or the oxasilolane ring, leading to different structural analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan ring are replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction can produce tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 5-(Furan-2-yl)-2,2,3,3,4,4,5-heptamethyl-1,2-oxasilolane serves as a versatile building block for the construction of more complex molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of silicon-based drugs. Its ability to interact with biological targets through the furan ring and the oxasilolane ring makes it a promising candidate for drug development.
Industry: In materials science, this compound is used in the synthesis of advanced materials with unique properties. Its incorporation into polymers and coatings can enhance their thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism by which 5-(Furan-2-yl)-2,2,3,3,4,4,5-heptamethyl-1,2-oxasilolane exerts its effects involves interactions with molecular targets through its furan and oxasilolane rings. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the oxasilolane ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
5-(Furan-2-yl)-1,3,4-oxadiazole-2-thiol: This compound also contains a furan ring but differs in the presence of an oxadiazole ring instead of an oxasilolane ring.
5-(Furan-2-yl)-4H-1,2,4-triazole-3-thiol: Similar to the above, this compound features a triazole ring in place of the oxasilolane ring.
Uniqueness: 5-(Furan-2-yl)-2,2,3,3,4,4,5-heptamethyl-1,2-oxasilolane is unique due to its highly substituted oxasilolane ring, which imparts distinct chemical and physical properties. The presence of multiple methyl groups enhances its hydrophobicity and stability, making it suitable for various applications that require robust and stable compounds.
Propiedades
Número CAS |
88780-44-3 |
|---|---|
Fórmula molecular |
C14H24O2Si |
Peso molecular |
252.42 g/mol |
Nombre IUPAC |
5-(furan-2-yl)-2,2,3,3,4,4,5-heptamethyloxasilolane |
InChI |
InChI=1S/C14H24O2Si/c1-12(2)13(3,4)17(6,7)16-14(12,5)11-9-8-10-15-11/h8-10H,1-7H3 |
Clave InChI |
IGJMCEMYWYENNM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C([Si](OC1(C)C2=CC=CO2)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















